molecular formula C25H16O3 B1305354 Spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol CAS No. 4081-00-9

Spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol

Cat. No. B1305354
CAS RN: 4081-00-9
M. Wt: 364.4 g/mol
InChI Key: ZTQUBBFVYUHQRC-UHFFFAOYSA-N
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Description

Spiro[9H-fluorene-9,9’-[9H]xanthene]-3’,6’-diol, also known as SFX, is a novel class of spirofluorenes . It has a three-dimensional conformation, spiro-conjugation effect, and rigid steric hindrance . These properties make it widely applicable in the fields of synthetic chemistry, materials chemistry, and supramolecular chemistry .


Synthesis Analysis

SFXs can be synthesized using a facile one-pot synthetic route . This method allows for a variety of molecular designs, making SFXs a promising new class of spiro functional materials . The synthesis of SFXs has been expanded using one-pot methods, and the advantages and limitations of this approach have been discussed .


Molecular Structure Analysis

The molecular structure of SFXs is characterized by a three-dimensional conformation, a spiro-conjugation effect, and rigid steric hindrance . These features contribute to their wide use in various fields of chemistry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of SFXs are typically one-pot reactions . These reactions allow for the creation of a variety of molecular designs, contributing to the versatility of SFXs as functional materials .


Physical And Chemical Properties Analysis

SFXs have good thermal stability and unique orthogonally rigid structure . They are soluble in common organic solvents, and multi-layer devices can be fabricated by thermal cross-linking of cast films . Their energy levels can be tuned through the introduction of low band gap co-monomers .

Scientific Research Applications

Perovskite Solar Cells

Spiro[fluorene-9,9’-xanthene]-3’,6’-diol is used in the molecular engineering of organic hole-transporting materials (HTMs) to enhance the performance and stability of perovskite solar cells (PSCs) as well as reduce their fabrication cost . Specifically, the SFX core in the SP-Naph molecule is substituted with dimethoxyphenylnaphthylamine subunits to enhance conductivity and charge transport properties by expansion of the π-conjugated structure .

Solid-State Dye-Sensitized Solar Cells

This compound has been used in the design and synthesis of a low-cost organic hole transport material (HTM) termed X60. Devices with X60 as HTM showed high power conversion efficiencies (PCEs) amounting to 7.30% in solid-state dye-sensitized solar cells (ssDSCs) .

Anti-Counterfeiting and Information Encryption

An AIE-active acridine functionalized spiro[fluorene-9,9’-xanthene] luminophore with mechanoresponsive luminescence has been used for anti-counterfeiting and information encryption .

Blue Organic Light Emitting Diodes (OLEDs)

The same AIE-active acridine functionalized spiro[fluorene-9,9’-xanthene] luminophore has also been used in the fabrication of blue OLEDs .

Non-Fullerene Acceptors

A spiro[fluorene-9,9’-xanthene], often described as a “low-cost spiro,” has been functionalized with terminal diketopyrrolopyrrole units to generate a promising, three-dimensional non-fullerene acceptor .

Enhanced Thermostability and Humidity Resistivity

The molecular structure of SP-SMe, where the methoxy groups (–OMe) from diphenylamine units were partially replaced with the methylsulfanyl groups (–SMe), increases interaction with the perovskite surface through the “Lewis soft” S atoms. This results in superior photoelectric properties and enhanced thermostability and humidity resistivity .

Mechanism of Action

The mechanism of action of SFXs in organic electronics is attributed to their orthogonal structure caused by the spiro atom . This structure allows the spiro compound to innately separate the hole and electron, which is beneficial for minimizing the singlet–triplet splitting energy .

Future Directions

Due to their facile one-pot synthetic route and the variety of molecular designs, SFXs are expected to become new spiro functional materials that replace spirobifluorene (SBF) . They have shown great potential in first-generation fluorescent OLEDs (FOLEDs) and second-generation phosphorescent OLEDs (PhOLEDs) . Recently, they have achieved outstanding performance in third-generation thermally activated delayed fluorescence (TADF) OLEDs . The joining of two high-potential building blocks – the spiro [fluorene-9,9′-xanthene] and diketopyrrolopyrrole – demonstrates a new strategy where the device performance validates its use as a potential, three-dimensional non-fullerene acceptor .

properties

IUPAC Name

spiro[fluorene-9,9'-xanthene]-3',6'-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16O3/c26-15-9-11-21-23(13-15)28-24-14-16(27)10-12-22(24)25(21)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14,26-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQUBBFVYUHQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389294
Record name Spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol

CAS RN

4081-00-9
Record name Spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the significance of the one-pot synthesis method described in the paper?

A1: The research presents a convenient and efficient one-pot synthesis method for spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol derivatives []. Traditionally, multi-step syntheses are often complex, time-consuming, and result in lower overall yields. This novel one-pot method utilizes readily available starting materials (fluorenones and resorcinol) and p-toluenesulfonic acid as a catalyst. This approach offers several advantages, including reduced reaction time, simplified procedures, and improved yields, making it a more practical and cost-effective method for synthesizing these compounds []. This is particularly beneficial for exploring the potential applications of spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol derivatives in various fields.

Q2: What are the potential applications of the synthesized compounds?

A2: While the paper focuses primarily on the synthesis method [], spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol derivatives, particularly those with halogen, alkyl, phenyl, and ester substituents, are structurally intriguing for various applications. They could be further explored as potential building blocks for:

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